2-Chloro-4-fluorobenzyl ethyl sulfide

Catalog No.
S8230955
CAS No.
M.F
C9H10ClFS
M. Wt
204.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzyl ethyl sulfide

Product Name

2-Chloro-4-fluorobenzyl ethyl sulfide

IUPAC Name

2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene

Molecular Formula

C9H10ClFS

Molecular Weight

204.69 g/mol

InChI

InChI=1S/C9H10ClFS/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3

InChI Key

LXCHIWCUMMSRLJ-UHFFFAOYSA-N

SMILES

CCSCC1=C(C=C(C=C1)F)Cl

Canonical SMILES

CCSCC1=C(C=C(C=C1)F)Cl

2-Chloro-4-fluorobenzyl ethyl sulfide is an organosulfur compound with the molecular formula C9H10ClFSC_9H_{10}ClFS and a molecular weight of approximately 204.69g/mol204.69\,g/mol. It is characterized by a colorless liquid state and falls within the category of compounds known as sulfides. The compound features a chloro group and a fluorobenzyl moiety, which contribute to its chemical properties and reactivity. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene.

Due to the presence of halogen atoms and the sulfur atom in its structure. Key reaction types include:

  • Nucleophilic Substitution Reactions: The halogen atoms can participate in nucleophilic substitutions, allowing for the introduction of different nucleophiles.
  • Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, expanding its chemical utility.
  • Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to produce more complex organic structures.

Research indicates that 2-chloro-4-fluorobenzyl ethyl sulfide may exhibit biological activity relevant to medicinal chemistry. Its structural characteristics suggest potential interactions with biological macromolecules, such as proteins and nucleic acids. Specific studies are ongoing to explore its pharmacological properties, particularly in relation to neurological disorders and cancer treatment.

The synthesis of 2-chloro-4-fluorobenzyl ethyl sulfide typically involves several steps:

  • Formation of Benzyl Halide: The initial step often includes the halogenation of a benzyl precursor to create the desired benzyl halide.
  • Triazole Formation: In some synthetic routes, a triazole ring may be formed, which can then be coupled with the halide.
  • Coupling Reaction: The final step involves coupling the triazole derivative with the benzyl halide under controlled conditions to yield 2-chloro-4-fluorobenzyl ethyl sulfide.

2-Chloro-4-fluorobenzyl ethyl sulfide has several applications across various fields:

  • Medicinal Chemistry: It serves as a potential pharmacophore in drug development for targeting diseases such as cancer and neurological disorders.
  • Materials Science: Due to its unique structural features, it is investigated for use in advanced materials, including polymers and nanomaterials.
  • Biological Studies: The compound is utilized in research exploring its interactions with biological systems, contributing to our understanding of drug mechanisms.

Studies on 2-chloro-4-fluorobenzyl ethyl sulfide focus on its interactions with specific molecular targets. The compound's ability to bind to enzymes and receptors may modulate their activity, revealing insights into its potential therapeutic effects. Additionally, research into its interaction with metal ions via the triazole ring could influence its biological activity.

Several compounds share structural similarities with 2-chloro-4-fluorobenzyl ethyl sulfide. A comparison highlights their unique features:

Compound NameMolecular FormulaKey Features
2-Chloroethyl ethyl sulfideC4H9ClSC_4H_9ClSA simpler organosulfur compound known for its vesicant properties
2-Chloro-4-fluorobenzyl chlorideC7H5Cl2FC_7H_5Cl_2FA halogenated benzyl compound that lacks the ethyl sulfide moiety
4-Chloro-3-fluorobenzyl bromideC7H6BrClFC_7H_6BrClFSimilar reactivity but with bromine instead of sulfur; used in various synthetic applications

The uniqueness of 2-chloro-4-fluorobenzyl ethyl sulfide lies in its combination of halogenated benzyl and sulfur functionalities, which confer distinct chemical reactivity and potential biological activity not present in simpler analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

204.0175773 g/mol

Monoisotopic Mass

204.0175773 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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